molecular formula C14H11NO5 B12603000 5-(Benzyloxy)-6-nitro-2H-1,3-benzodioxole CAS No. 915040-91-4

5-(Benzyloxy)-6-nitro-2H-1,3-benzodioxole

Cat. No.: B12603000
CAS No.: 915040-91-4
M. Wt: 273.24 g/mol
InChI Key: JBPWEPBBRSTTID-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-6-nitro-2H-1,3-benzodioxole is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a benzyloxy group and a nitro group attached to a benzodioxole ring. Benzodioxoles are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-6-nitro-2H-1,3-benzodioxole typically involves the nitration of 5-(Benzyloxy)-2H-1,3-benzodioxole. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-6-nitro-2H-1,3-benzodioxole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-6-nitro-2H-1,3-benzodioxole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Benzyloxy)-6-nitro-2H-1,3-benzodioxole is unique due to the presence of both benzyloxy and nitro groups, which confer distinct chemical reactivity and biological properties. The combination of these functional groups allows for diverse applications in various fields of research and industry .

Properties

CAS No.

915040-91-4

Molecular Formula

C14H11NO5

Molecular Weight

273.24 g/mol

IUPAC Name

5-nitro-6-phenylmethoxy-1,3-benzodioxole

InChI

InChI=1S/C14H11NO5/c16-15(17)11-6-13-14(20-9-19-13)7-12(11)18-8-10-4-2-1-3-5-10/h1-7H,8-9H2

InChI Key

JBPWEPBBRSTTID-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)[N+](=O)[O-])OCC3=CC=CC=C3

Origin of Product

United States

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